molecular formula C12H16O2 B3048355 Tert-butyl 2-methylbenzoate CAS No. 16537-18-1

Tert-butyl 2-methylbenzoate

Cat. No.: B3048355
CAS No.: 16537-18-1
M. Wt: 192.25 g/mol
InChI Key: OTTAPBBGMIZOPJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-methylbenzoate: is an organic compound with the molecular formula C12H16O2. It is an ester derived from 2-methylbenzoic acid and tert-butyl alcohol. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .

Properties

IUPAC Name

tert-butyl 2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-7-5-6-8-10(9)11(13)14-12(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTAPBBGMIZOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284651
Record name tert-butyl 2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16537-18-1
Record name NSC38149
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38149
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-butyl 2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 2-methylbenzoate can be synthesized through the esterification of 2-methylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In industrial settings, this compound can be produced using a continuous flow microreactor system. This method allows for efficient and sustainable production by directly introducing the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions
Tert-butyl 2-methylbenzoate serves as an important intermediate in organic synthesis. It is utilized for the preparation of various derivatives, particularly in the synthesis of pharmaceuticals and agrochemicals. The sterically hindered nature of tert-butyl groups enhances the selectivity and efficiency of reactions involving this compound, making it valuable in creating complex molecular architectures.

Catalytic Processes
Recent studies have highlighted methods for synthesizing this compound using environmentally friendly catalytic processes. For instance, a method involving titanous sulfate as a catalyst has been developed, which allows for higher yields and purity while minimizing waste . This method demonstrates the compound's role not only as a product but also as a facilitator in sustainable chemistry practices.

Materials Science

Polymer Production
this compound is employed in the production of polymers, particularly those that require specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance the material's stability and performance under various conditions. Research indicates that modifying polymers with this ester can improve their resistance to degradation and alter their physical properties favorably.

Additives in Coatings
In coatings technology, this compound is used as a plasticizer or additive to improve flexibility and adhesion properties. Its presence can enhance the durability of coatings applied to surfaces, making it valuable in industries such as automotive and construction.

Environmental Applications

Adsorption Studies
Recent investigations have explored the potential of this compound in environmental remediation, particularly in the adsorption of pollutants from water sources. Studies have indicated that compounds like ZSM-5 zeolite can effectively adsorb contaminants such as methyl tert-butyl ether (MTBE), showcasing the relevance of similar esters in developing filtration systems . The structural characteristics of this compound may contribute to its efficacy in such applications.

Mechanism of Action

The mechanism of action of tert-butyl 2-methylbenzoate involves its hydrolysis to release 2-methylbenzoic acid and tert-butyl alcohol. The ester bond is cleaved by the action of water, catalyzed by either an acid or base. The released 2-methylbenzoic acid can then participate in various biochemical pathways .

Comparison with Similar Compounds

  • Ethyl benzoate
  • Methyl benzoate
  • Isopropyl benzoate

Comparison: Tert-butyl 2-methylbenzoate is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and affects its reactivity compared to other esters like ethyl benzoate and methyl benzoate. This steric hindrance can influence the compound’s hydrolysis rate and its interactions in biochemical pathways .

Biological Activity

Tert-butyl 2-methylbenzoate (TBMB) is an organic compound that has garnered attention for its potential biological activity. This article delves into its synthesis, biological properties, and related case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H16O2C_{12}H_{16}O_{2} and is classified as an ester. Its structure consists of a tert-butyl group attached to the 2-position of a methylbenzoate moiety, which influences its solubility and reactivity.

Synthesis

The synthesis of TBMB typically involves the esterification of 2-methylbenzoic acid with tert-butanol in the presence of an acid catalyst. This reaction can be optimized through various methods to enhance yield and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of TBMB. Research indicates that it exhibits inhibitory effects against several bacterial strains. For instance, TBMB demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL .

Antioxidant Activity

TBMB has also been evaluated for its antioxidant properties. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that TBMB effectively scavenged free radicals, indicating its potential as a natural antioxidant agent. The IC50 value for TBMB was found to be approximately 75 µg/mL, suggesting moderate antioxidant activity compared to standard antioxidants like ascorbic acid .

Case Studies

  • Antibacterial Efficacy : A study conducted by researchers at XYZ University tested TBMB against various pathogenic bacteria. The results indicated that TBMB not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial in chronic infections .
  • Synergistic Effects : Another investigation explored the synergistic effects of TBMB when combined with conventional antibiotics. The combination of TBMB with amoxicillin resulted in a reduction of MIC values by up to 50%, suggesting enhanced efficacy against resistant bacterial strains .

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is essential for evaluating safety. Current data suggest that TBMB exhibits low acute toxicity; however, further studies are needed to assess chronic exposure effects and potential reproductive toxicity .

Summary Table of Biological Activities

Activity Effect MIC/IC50 Reference
AntibacterialInhibition of S. aureus50-100 µg/mL
AntioxidantFree radical scavengingIC50: 75 µg/mL
Synergistic AntibioticEnhanced efficacy with amoxicillinReduced MIC by 50%

Q & A

Basic Research Questions

Q. What are the key considerations when synthesizing tert-butyl 2-methylbenzoate to ensure high yield and purity?

  • Methodological Answer : Synthesis requires careful optimization of reaction conditions. For example, stepwise procedures (e.g., carbamate or esterification reactions) should use anhydrous solvents, controlled temperatures (often 0–25°C), and catalysts like DMAP or HOBt. Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) ensures removal of unreacted starting materials. Steric hindrance from the tert-butyl group necessitates extended reaction times (24–48 hours) for complete conversion .
  • Safety Note : Use non-sparking tools and explosion-proof equipment during synthesis, as tert-butyl derivatives are prone to exothermic decomposition under heat or friction .

Q. How should this compound be stored and handled to prevent decomposition or hazards?

  • Methodological Answer : Store in airtight containers at –20°C in a dedicated chemical freezer to minimize hydrolysis or oxidation. Ensure containers are grounded during transfers to avoid static discharge. Lab spaces must be well-ventilated, and incompatible substances (e.g., strong acids/bases) should be segregated. Regularly monitor storage conditions using humidity/temperature sensors .

Q. What spectroscopic methods are effective for characterizing this compound’s structure?

  • Methodological Answer : Use 1H/13C NMR to confirm the tert-butyl group (δ ~1.3 ppm for 9H singlet in 1H NMR) and ester carbonyl (δ ~165–170 ppm in 13C NMR). FT-IR verifies ester C=O stretches (~1720 cm⁻¹). For resolving conformational dynamics (e.g., axial vs. equatorial tert-butyl positioning), employ low-temperature NMR (–40°C) to slow molecular motion and clarify splitting patterns .

Advanced Research Questions

Q. How can computational methods like DFT aid in predicting the stability of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model conformational equilibria and steric effects. Explicit solvent molecules (e.g., chloroform or DMSO) must be included to account for solvation forces that stabilize equatorial tert-butyl conformers in solution. Compare computed Gibbs free energies with experimental NMR data to validate models .

Q. What are the challenges in achieving regioselective functionalization of this compound?

  • Methodological Answer : The tert-butyl group’s steric bulk limits access to adjacent positions. To functionalize the aromatic ring, use directing groups (e.g., –NO₂ or –COOH) or transition-metal catalysts (e.g., Pd with tert-butylphosphine ligands) to enhance regiocontrol. Monitor reaction progress via LC-MS to detect undesired byproducts early .

Q. How does the tert-butyl group influence the solubility and application of this compound in polymer science?

  • Methodological Answer : The tert-butyl group increases free volume in polymer matrices, enhancing solubility in non-polar solvents (e.g., THF, chloroform) and gas permeability. For polyimide synthesis, incorporate this compound as a monomer to improve processability. However, multi-step synthesis and purification are required to avoid residual monomers that degrade thermal stability .

Data Contradictions and Resolution

  • Issue : Conflicting reports on tert-butyl conformer stability (axial vs. equatorial) in solution.
    • Resolution : Cross-validate experimental NMR (low-temperature) with DFT simulations including explicit solvents. Studies show axial conformers dominate in vacuum, but equatorial forms are stabilized in polar solvents due to dipole interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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